molecular formula C15H15N3O2 B5743835 1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)urea

1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B5743835
M. Wt: 269.30 g/mol
InChI Key: OOFRDFJPGMPHHL-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an acetylphenyl group and a methylpyridinyl group attached to a urea moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 3-methylpyridin-2-amine. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-(4-Carboxyphenyl)-3-(3-methylpyridin-2-yl)urea.

    Reduction: 1-(4-Hydroxyphenyl)-3-(3-methylpyridin-2-yl)urea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.

    Chemical Biology: It serves as a tool compound to probe the function of proteins and pathways in biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl and methylpyridinyl groups contribute to the binding affinity and specificity of the compound. The urea moiety can form hydrogen bonds with amino acid residues in the active site of the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

  • 1-(4-Acetylphenyl)-3-(2-methylpyridin-3-yl)urea
  • 1-(4-Acetylphenyl)-3-(4-methylpyridin-2-yl)urea
  • 1-(4-Acetylphenyl)-3-(3-ethylpyridin-2-yl)urea

Comparison: 1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)urea is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its binding interactions and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-4-3-9-16-14(10)18-15(20)17-13-7-5-12(6-8-13)11(2)19/h3-9H,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFRDFJPGMPHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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